N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide
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Overview
Description
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol It is known for its unique structure, which includes a cyclohexyl group, a benzamide moiety, and a dihydroxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide typically involves the reaction of o-(2,3-dihydroxypropoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxypropoxy side chain and the cyclohexyl group play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide: Unique due to its specific combination of functional groups.
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzoic acid: Lacks the amide group, which may affect its reactivity and applications.
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)aniline: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide stands out due to its unique structure, which combines a cyclohexyl group, a benzamide moiety, and a dihydroxypropoxy side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63887-14-9 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,3-dihydroxypropoxy)benzamide |
InChI |
InChI=1S/C16H23NO4/c18-10-13(19)11-21-15-9-5-4-8-14(15)16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12-13,18-19H,1-3,6-7,10-11H2,(H,17,20) |
InChI Key |
COMXLJMCXIJWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2OCC(CO)O |
Origin of Product |
United States |
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